molecular formula C14H15N B072041 4-(Dimethylamino)biphenyl CAS No. 1137-79-7

4-(Dimethylamino)biphenyl

Cat. No. B072041
CAS RN: 1137-79-7
M. Wt: 197.27 g/mol
InChI Key: CYCPXOQAYQJEBC-UHFFFAOYSA-N
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Description

4-(Dimethylamino)biphenyl is an organic compound with the molecular formula C14H15N . It belongs to the class of organic compounds known as dialkylarylamines, which are aliphatic aromatic amines in which the amino group is linked to two aliphatic chains and one aromatic group .


Molecular Structure Analysis

The molecular structure of 4-(Dimethylamino)biphenyl involves a biphenyl core with a dimethylamino group attached. The molecular weight is 197.2756 . Further details about the structure are not available in the search results.

Scientific Research Applications

  • Fluorescence Probes and Solvent Proximity Sensing : 4-Dimethylamino-substituted biphenyls are used as hydrogen bond- or pH-sensitive fluorescent probes due to their photoinduced intramolecular charge transfer properties. These compounds demonstrate significant signal changes and can be employed in highly sensitive pH fluorosensing and solvent proticity probing through hydrogen bond formation (Maus & Rurack, 2000).

  • Electronic Structure Analysis : Research on the electronic structure of 4-(Dimethylamino)biphenyl derivatives, including planar and twisted model compounds, reveals insights into their absorption spectra and intramolecular charge transfer states, aiding in understanding their photophysical properties (Maus & Rettig, 1997).

  • Selective Fluorescent Sensors for Metal Ions : Certain 4,4′-substituted biphenyl coronands, including those with dimethylamino groups, serve as selective fluorescent sensors for mercury salts. These compounds' complexation behaviors with transition metal cations have been characterized (Costero et al., 2006).

  • Synthesis in Organic Chemistry : 4-(Dimethylamino)biphenyl is synthesized through photoheterolysis of haloanilines in the presence of aromatics and alkenes. This process showcases its application in organic synthesis (Fagnoni et al., 1999).

  • Development of Optoelectronic Devices : Novel triarylamine derivatives with dimethylamino substituents, such as those based on biphenyl structures, are synthesized for use in optoelectronic devices, demonstrating significant optical and electrochromic behaviors (Wu et al., 2019).

  • Non-Linear Optics Materials : The use of donor-acceptor substituted biphenyls, including dimethylamino derivatives, is explored in the context of non-linear optics, particularly in studying their hyperpolarisability coefficients for material development (Lequan et al., 1991).

properties

IUPAC Name

N,N-dimethyl-4-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-15(2)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCPXOQAYQJEBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20150531
Record name 4-(Dimethylamino)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20150531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)biphenyl

CAS RN

1137-79-7
Record name N,N-Dimethyl[1,1′-biphenyl]-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1137-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Dimethylamino)biphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001137797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Dimethylamino)biphenyl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58064
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Dimethylamino)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20150531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(DIMETHYLAMINO)BIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLP3X8PS7V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
0.3 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
I(2-Ad)
Quantity
0.045 mmol
Type
reagent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
c7ccc(c6cc(c1ccccc1)n(c2ccccc2NC(c3ccccc3)P(C4CCCCC4)C5CCCCC5)n6)cc7
Quantity
0.05 mmol
Type
reagent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Name
substrate
Quantity
0.25 mmol
Type
reactant
Reaction Step One
[Compound]
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Reaction Step Two
Quantity
0 mmol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Quantity
1.867 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.3734 mmol
Type
reagent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
112
Citations
J Dobkowski, M Kijak, IV Sazanovich… - The Journal of Physical …, 2015 - ACS Publications
Stationary and picosecond time-resolved fluorescence (TRF) and absorption spectra were compared in different aprotic solvents at various temperatures for 4-acetyl-4′-(dimethylamino…
Number of citations: 6 pubs.acs.org
YJ Hwang, DM Shin - Molecular Crystals and Liquid Crystals, 2007 - Taylor & Francis
The transmittance and color characteristics of color filters are directly related to the energy efficiency and image quality of LCD panels. We tried to investigate the effect of fluorescent …
Number of citations: 10 www.tandfonline.com
M Lequan, RM Lequan, KC Ching - Journal of Materials Chemistry, 1991 - pubs.rsc.org
[4′-(Dimethylamino)biphenyl-4-yl]dimesitylborane (BNB) and [4′-(dimethylamino)phenylazophenyl-4-yl]dimesitylborane (BNA) have been prepared and studied by a solvatochromic …
Number of citations: 121 pubs.rsc.org
J Dobkowski, I Sazanovich - Acta Physica Polonica A, 2007 - bibliotekanauki.pl
… N,N-diethylaminoacetophenone and 4-acetyl-4 -dimethylamino-biphenyl, having … acetyl-4 -dimethylamino-biphenyl skeleton generates increase in the overlap of the π-electron systems. …
Number of citations: 5 bibliotekanauki.pl
R Maity, D Mandal, A Misra - SN Applied Sciences, 2020 - Springer
Global reactivity descriptors eg average polarizabilty (α av ), chemical hardness (η), electrophilicity index (ω) of some donor–acceptor substituted polychlorinated biphenyl (PCBs) ie 2,2…
Number of citations: 2 link.springer.com
D Schmähl, E Stutz, C Thomas - Zeitschrift fur Krebsforschung, 1966 - europepmc.org
… Experiments on cancer generation in rats with the simultaneous application of x-ray radiation and diethylnitrosamine or 4-dimethylamino-biphenyl]. - Abstract - Europe PMC …
Number of citations: 2 europepmc.org
XY Shen, WZ Yuan, Y Liu, Q Zhao, P Lu… - The Journal of …, 2012 - ACS Publications
By integrating N,N-dimethyl (donor, D) and fumaronitrile (acceptor, A) groups with the biphenyl fluorogen, which has an aggregation-induced emission (AIE) property, we have obtained …
Number of citations: 147 pubs.acs.org
M Lequan, RM Lequan, KC Ching… - Journal of Materials …, 1992 - pubs.rsc.org
[4′-(Dimethylamino)biphenyl-4-yl]dimesitylborane (BNB) and 4-[4′-(Dimethylamino)pnenylazo]phenyldimesityl-borane (BNA) have been investigated by X-ray diffraction; …
Number of citations: 78 pubs.rsc.org
M Fagnoni, M Mella, A Albini - Organic Letters, 1999 - ACS Publications
Irradiation of 4-chloro-N,N-dimethylaniline in acetonitrile in the presence of benzene and of various alkenes leads to heterolytic dehalogenation and trapping of the cation. 4-(…
Number of citations: 56 pubs.acs.org
황용재, 신동명 - 한국고분자학회학술대회연구논문초록집, 2006 - dbpia.co.kr
Highly efficient color filter using fluorescent material(Z)-3-(4`-(dimethylamino)biphenyl-4-yl)-2-phenylonitrile - 한국고분자학회 학술대회 연구논문 초록집 - 한국고분자학회 : 논문 - DBpia 메뉴 건너뛰기 …
Number of citations: 0 www.dbpia.co.kr

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